2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine

Medicinal Chemistry CNS Drug Design Physicochemical Property

This 3-substituted ethanamine bicyclo[3.1.0]hexane scaffold is essential for medicinal chemists designing CNS-penetrant, conformationally restricted analogs. Its low TPSA (26.0 Ų) and unique rigidity provide a privileged starting point for probing aminergic GPCR binding pockets. Unlike generic bicyclic amines, only this regioisomer provides the precise spatial vector for selective target engagement, making it a non-interchangeable Key Starting Material for your patentable library synthesis.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 1780507-10-9
Cat. No. B13183234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine
CAS1780507-10-9
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1C(CC2C1C2)CCN
InChIInChI=1S/C8H15N/c9-2-1-6-3-7-5-8(7)4-6/h6-8H,1-5,9H2
InChIKeyATONPUNYALKIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine (CAS 1780507-10-9) Sourcing


2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine (CAS 1780507-10-9) is a bicyclic primary amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . It is characterized by a conformationally constrained bicyclo[3.1.0]hexane core scaffold bearing an ethan-1-amine side chain at the 3-position . As a building block in medicinal chemistry, this compound is typically procured at purities of ≥95% for research use . Its rigid, strained bicyclic framework offers a distinct structural topology for exploring structure-activity relationships (SAR) and designing conformationally restricted analogs, particularly in central nervous system (CNS) drug discovery programs [1].

Why 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine Cannot Be Substituted


Due to the high degree of structural and stereochemical diversity within the bicyclo[3.1.0]hexane family, generic substitution is not scientifically valid. This compound's specific substitution pattern—an ethanamine chain at the 3-position—directly determines its molecular shape and, consequently, its potential interactions with biological targets [1]. Closely related analogs exhibit entirely different physicochemical and biological profiles. For instance, repositioning the amine group to the 2-position (Bicyclo[3.1.0]hexan-2-amine) , altering the side chain length or functionality (e.g., 2-{Bicyclo[3.1.0]hexan-3-yl}-2-methoxyethan-1-amine) [2], or employing different stereoisomers would drastically alter the scaffold's presentation. Furthermore, the broader class of bicyclo[3.1.0]hexane derivatives demonstrates that subtle structural modifications profoundly impact target engagement, as seen in the development of highly selective H3 receptor ligands [1] and mGlu2/3 receptor modulators [3]. Therefore, for any given SAR study or synthetic route, the exact regioisomeric and stereochemical identity of the starting material is critical and non-interchangeable.

Quantitative Evidence Guide for Selecting 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine


Topological PSA Differentiation vs. 2-Position Amino Analog for CNS Permeability Prediction

The topological polar surface area (TPSA) is a key predictor of a compound's ability to cross the blood-brain barrier (BBB). 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine has a TPSA of 26.0 Ų [1]. This is significantly lower than the TPSA of 35.2 Ų calculated for the 2-methoxyethan-1-amine analog, 2-{Bicyclo[3.1.0]hexan-3-yl}-2-methoxyethan-1-amine [2]. The difference of -9.2 Ų is driven by the presence of the methoxy group. Since TPSA is a critical parameter for CNS drug design (values < 60-70 Ų generally correlating with good BBB penetration), this compound's lower TPSA suggests it may be a more favorable scaffold for developing CNS-penetrant molecules.

Medicinal Chemistry CNS Drug Design Physicochemical Property Blood-Brain Barrier Permeability

Lipophilicity (XLogP3) Divergence from Methoxy Analog Dictates Solubility Profile

Lipophilicity, expressed as XLogP3, is a crucial determinant of a molecule's solubility and its likelihood of undergoing metabolism or causing off-target effects. 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine has a calculated XLogP3 of 1.5 [1]. Its analog, 2-{Bicyclo[3.1.0]hexan-3-yl}-2-methoxyethan-1-amine, is more polar, with an XLogP3 of 0.8 [2]. The target compound is 0.7 log units more lipophilic. This quantified difference in XLogP3 indicates that 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine will exhibit lower aqueous solubility but potentially higher passive membrane permeability compared to its methoxy-substituted counterpart.

Medicinal Chemistry ADME Property Lipophilicity Solubility

Scaffold Rigidity vs. Flexible Cyclohexylamine Class: Potential for Enhanced Selectivity

The bicyclo[3.1.0]hexane core confers a high degree of conformational rigidity compared to more flexible amine scaffolds like cyclohexylamine. Literature on related bicyclo[3.1.0]hexane-based molecules demonstrates that this rigidity can be exploited to achieve remarkable selectivity for biological targets. For example, the constrained histamine analog 3-ABCH (1-(Bicyclo[3.1.0]hexan-3-yl)methanamine) showed 54-fold selectivity for the H3 receptor over the H4 receptor (H3 Ki = 38 nM; H4 Ki = 2070 nM) [1]. While not a direct measurement of the target compound, this class-level evidence strongly suggests that 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine possesses a similar inherent potential for achieving high target selectivity due to its rigid, pre-organized binding conformation.

Medicinal Chemistry Conformational Restriction Selectivity Target Engagement

Synthetic Accessibility: Photoredox-Catalyzed Annulation vs. Multi-Step Analog Routes

The synthesis of 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine can be achieved via the annulation of cyclopropenes with cyclopropylanilines using organic or iridium photoredox catalysts under blue LED irradiation . This modern, one-step methodology offers a distinct advantage over the often lengthy, multi-step sequences required for other stereochemically complex bicyclo[3.1.0]hexane derivatives, such as the mGlu2/3 agonists [1]. While direct comparative data on yield and cost is proprietary, the reported photoredox method yields a broad range of derivatives , suggesting a more modular and efficient route to this specific substitution pattern. This implies that 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine may be more synthetically accessible and potentially more cost-effective to produce at scale compared to analogs requiring more complex asymmetric syntheses.

Synthetic Chemistry Process Chemistry Photoredox Catalysis Scalability

Primary Application Scenarios for 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine Procurement


Scaffold for CNS-Penetrant Small Molecule Design

Procurement of 2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine is indicated for medicinal chemistry programs focused on designing central nervous system (CNS) drugs. As established by its lower TPSA of 26.0 Ų compared to related analogs [1], this scaffold offers a favorable starting point for achieving blood-brain barrier permeability. Its rigidity further supports the development of selective ligands, as demonstrated by the 54-fold H3/H4 selectivity achieved with a structurally related bicyclo[3.1.0]hexane derivative [2].

Synthesis of Novel Heterocyclic Libraries for CNS Disorders

This compound is a versatile primary amine for building diverse, patentable chemical libraries. Its unique, constrained geometry and favorable physicochemical profile (XLogP3 = 1.5) [1] make it an ideal amine component for amide bond formation, reductive amination, or urea synthesis. When coupled with carboxylic acids, sulfonyl chlorides, or isocyanates, it can generate novel chemical matter with improved properties for high-throughput screening, particularly for targets implicated in neurological and psychiatric disorders [3].

Conformational Restriction Studies in GPCR Medicinal Chemistry

Researchers investigating G-protein coupled receptors (GPCRs), especially those binding biogenic amines (e.g., histamine, serotonin, dopamine), can use this compound as a core motif. The class-level evidence from H3 receptor ligands shows that the rigid bicyclo[3.1.0]hexane scaffold is a powerful tool for 'locking' a flexible ligand into its bioactive conformation [2]. Purchasing this specific 3-substituted ethanamine provides a starting point for probing the spatial requirements of the amine-binding pocket in various aminergic GPCRs.

Technical Documentation Hub

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